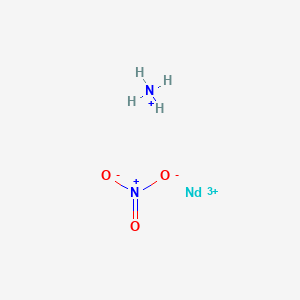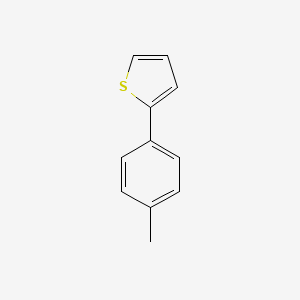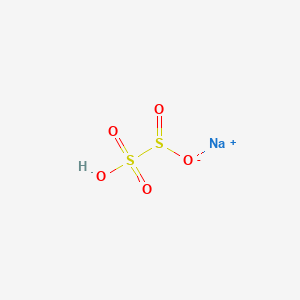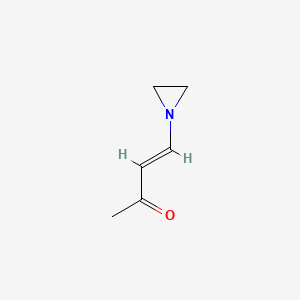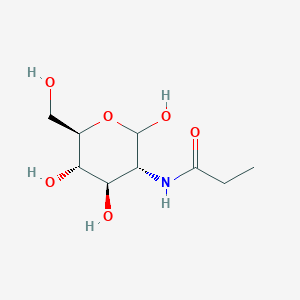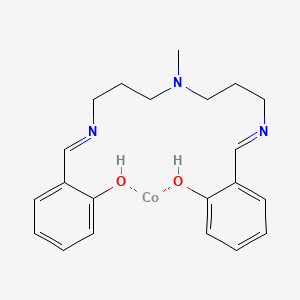
ビス(サリチリデンイミナト-3-プロピル)メチルアミノコバルト(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound that features a cobalt(II) ion complexed with salicylideniminato ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in oxidation and carbonylation processes .
科学的研究の応用
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the reaction of cobalt(II) salts with salicylideniminato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 290-292°C .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the compound .
化学反応の分析
Types of Reactions
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of para-substituted phenolics.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo ligand substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(salicylideniminato-3-propyl)methylaminocobalt(II) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as methanol or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are oxidized phenolic compounds .
作用機序
The mechanism by which Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exerts its effects involves the coordination of the cobalt(II) ion with the salicylideniminato ligands. This coordination facilitates various catalytic processes, including electron transfer and activation of molecular oxygen. The molecular targets and pathways involved are primarily related to the catalytic activity of the cobalt(II) center .
類似化合物との比較
Similar Compounds
- N,N′-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate
- N,N′-Bis(salicylidene)ethylenediaminocobalt(II)
- Dichlorobis(triphenylphosphine)cobalt(II)
- Chloro(pyridine)bis(dimethylglyoximato)cobalt(III)
Uniqueness
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze a wide range of reactions, particularly in oxidation and carbonylation processes, sets it apart from other similar compounds .
特性
CAS番号 |
15391-24-9 |
|---|---|
分子式 |
C21H27CoN3O2 |
分子量 |
412.4 g/mol |
IUPAC名 |
cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |
InChI |
InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |
InChIキー |
ROYMMTUICCHINZ-UHFFFAOYSA-N |
SMILES |
CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
正規SMILES |
CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
製品の起源 |
United States |
Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?
A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




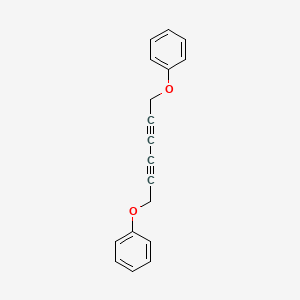
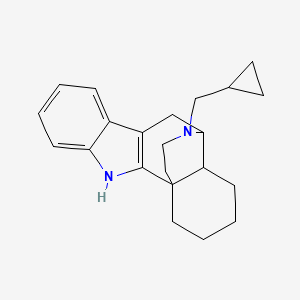
![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)
